3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline
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Overview
Description
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE is a synthetic organic compound characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and a methanimine group bonded to a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chloro-3-Nitrophenyl Group: The furan ring is then substituted with a 4-chloro-3-nitrophenyl group using electrophilic aromatic substitution reactions.
Formation of Methanimine Group: The methanimine group is introduced through a condensation reaction between an amine and an aldehyde or ketone.
Final Coupling: The final step involves coupling the substituted furan ring with the 3-chloro-4-methylphenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or acylated products.
Scientific Research Applications
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(3-CHLORO-4-METHYLPHENYL)METHANIMINE is unique due to its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
Molecular Formula |
C18H12Cl2N2O3 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-11-2-4-13(9-16(11)20)21-10-14-5-7-18(25-14)12-3-6-15(19)17(8-12)22(23)24/h2-10H,1H3 |
InChI Key |
BWKWFDPGFLDBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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